

Comparison of Polymeric Matrices for Lisinopril Dihydrate

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Compound Focus: Lisinopril dihydrate

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The table below summarizes key experimental data from recent studies on different **Lisinopril dihydrate** formulations.

Formulation Type	Polymer System	Key Excipients	Key Performance Findings	Reference
Mucoadhesive Sustained-Release Pellets [1]	Sodium Alginate (SA) & Chitosan (CS) Microcrystalline Cellulose (Avicel PH101)	• Drug Release (6h): 56.2% (Optimized formula) [1]	• Mucoadhesion: ~73% of pellets attached to mucus membrane after 1 hour [1]	• Permeation: 1.7-fold increase ex-vivo compared to free drug [1]
[1]	Transdermal Patch [2]	Hydroxypropyl Methyl Cellulose (HPMC) & Polyvinyl Alcohol (PVA)	Glycerol (plasticizer), Dimethylsulfoxide (DMSO), Propylene Glycol (PG) as permeation enhancers	• Best Flux: Achieved with 10% DMSO:PG (70:30) combination [2]
[2]			• Objective: To overcome low (6-60%) and variable oral bioavailability [2]	[2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies used in the studies to help in replicating or designing your own experiments.

Mucoadhesive Sustained-Release Pellets

This study used a 3^2 factorial design to optimize pellets prepared via **extrusion-spheronization** [1].

- **Independent Variables:** Concentrations of Sodium Alginate (SA: 0.5-3%) and Chitosan solution (CS: 0.2-1%) [1].
- **Dependent Variables:** Mean torque, pellet size, drug release after 6 hours, and mucoadhesive strength (zeta potential) [1].
- **Preparation Method:** The powder mixture (containing drug, Avicel, and SA) was wetted with the CS binder solution. The wet mass was extruded through a 2.0 mm screen, spheronized at 700 rpm for 10 minutes, and the resulting pellets were dried at 50–60 °C [1]. The optimized pellets were loaded into enteric-coated capsules to target intestinal release [1].
- **Evaluation Methods:**
 - *In-vitro drug release* was studied using dissolution apparatus [1].
 - *Ex-vivo mucoadhesion* was tested on mucus membrane, measuring the percentage of pellets attached over time [1].
 - *Ex-vivo permeation* was conducted and compared to free drug solution [1].

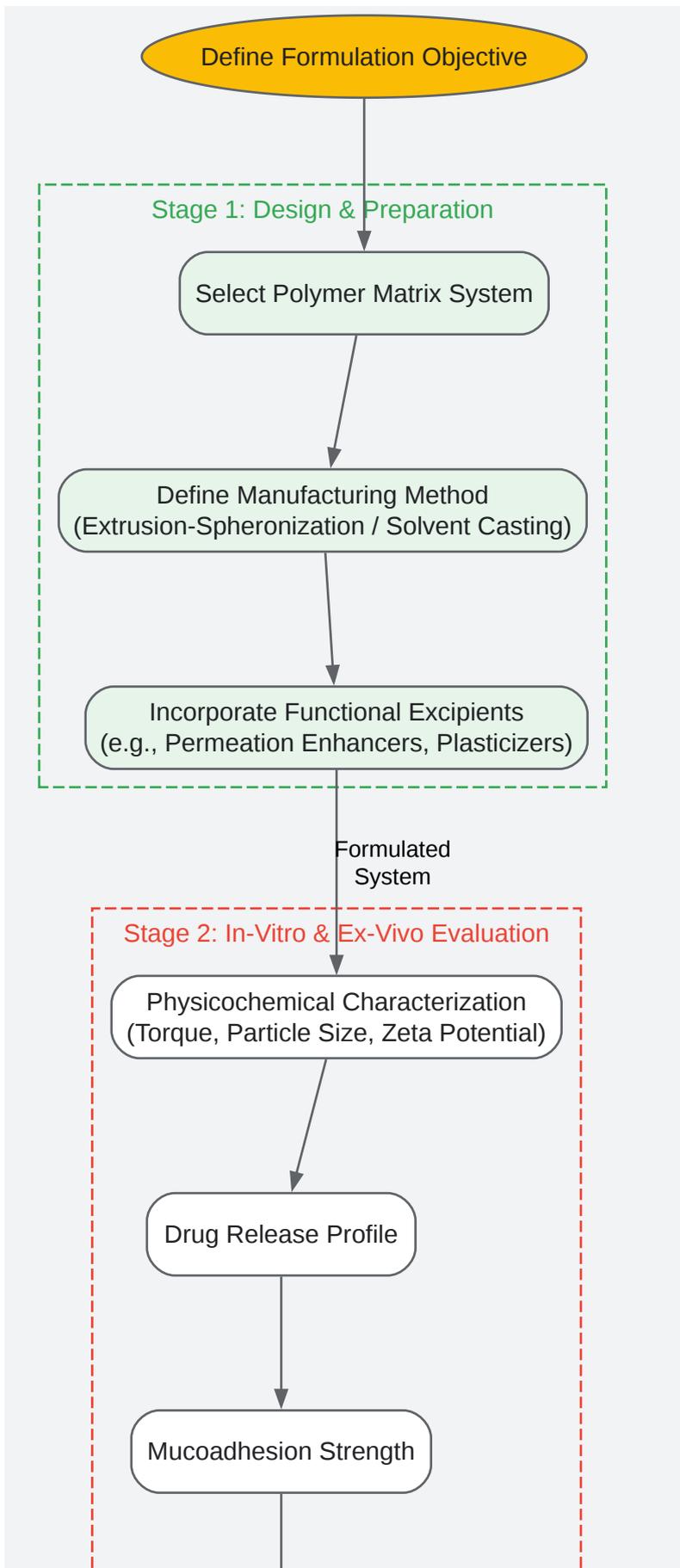
Transdermal Patch

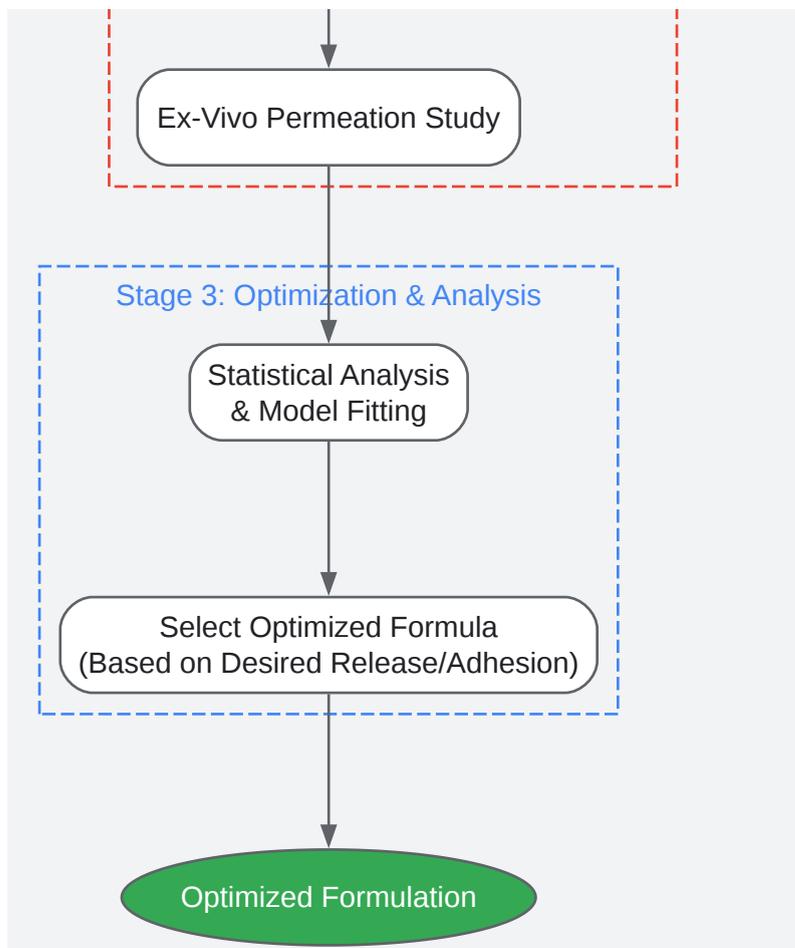
This study aimed to bypass first-pass metabolism by developing a matrix-type transdermal system using the **solvent casting technique** [2].

- **Polymer Matrix:** HPMC and PVA in a 1:1 ratio [2].
- **Solvent System:** Binary water-methanol system (70:30) [2].
- **Permeation Enhancers:** DMSO and Propylene Glycol (PG) were incorporated individually and in blends at different concentrations and ratios [2].
- **Optimization:** The formulation containing DMSO and PG in a 70:30 ratio at a total 10% concentration showed the best *in-vitro* drug flux [2].
- **Evaluation Methods:** *In-vitro* diffusion studies were performed using a Keshary-Chein diffusion cell and goatskin as the membrane [2].

Formulation Strategy and Experimental Workflow

The following diagram synthesizes the experimental approaches into a general development workflow for a Lisinopril polymeric matrix system.





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Key Insights for Formulation Scientists

- **Addressing Bioavailability Challenges:** The core drive behind these advanced formulations is Lisinopril's **low and variable oral bioavailability (6-60%)**, despite its high solubility [1] [2]. The strategies focus on enhancing permeability and controlling release.
- **Mucoadhesive Pellets for Sustained Action:** The optimized pellet formulation demonstrates a successful multi-particulate system that can sustain drug release for up to 8 hours while significantly improving intestinal permeation and adhesion [1].
- **Transdermal Delivery as an Alternative:** For systemic delivery that completely avoids the gastrointestinal tract and first-pass metabolism, transdermal patches with chemical permeation enhancers present a viable alternative [2].

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References

1. Optimization and evaluation of Lisinopril mucoadhesive ... [pmc.ncbi.nlm.nih.gov]
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